n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

Quantitative Analysis Isotope Dilution Mass Spectrometry

This pentadeuterated (98 atom% D) n-propylamine hydrochloride is a structurally matched stable isotope-labeled internal standard (SIL-IS) that co-elutes and co-ionizes with the target analyte, normalizing matrix effects and ionization variability in LC-MS workflows. Unlike the unlabeled analog (CAS 556-53-6), it provides the +5 Da mass shift required for robust bioanalytical method validation per regulatory expectations. Essential for developing quantitative methods for n-propylamine derivatives in biological matrices, synthesizing deuterated PDE4 inhibitor standards, and metabolic flux studies.

Molecular Formula C3H10ClN
Molecular Weight 100.601
CAS No. 1398065-66-1
Cat. No. B591274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Propyl-2,2,3,3,3-d5-amine Hydrochloride
CAS1398065-66-1
Synonyms1-Propanamine Hydrochloride-d5;  Propylamine Hydrochloride-d5;  1-Aminopropane Hydrochloride-d5;  1-Propylammonium Chloride-d5;  Propylammonium Chloride-d5;  n-Propylammonium Chloride-d5
Molecular FormulaC3H10ClN
Molecular Weight100.601
Structural Identifiers
SMILESCCCN.Cl
InChIInChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2;
InChIKeyPYNUOAIJIQGACY-LUIAAVAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride: A Pentadeuterated Amine Hydrochloride for Precise Analytical Quantification


n-Propyl-2,2,3,3,3-d5-amine Hydrochloride (CAS 1398065-66-1) is a stable isotope-labeled analog of n-propylamine hydrochloride, in which five hydrogen atoms are specifically replaced by deuterium atoms (98 atom% D) . This pentadeuterated primary amine hydrochloride salt is fundamentally characterized as an analytical internal standard, rather than a primary bioactive entity, and is primarily employed in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) to facilitate accurate quantification of its non-deuterated counterpart in complex biological and environmental matrices .

Why Unlabeled n-Propylamine HCl Cannot Replace the d5 Isotopologue in Quantitative LC-MS Workflows


While unlabeled n-propylamine hydrochloride (CAS 556-53-6) is chemically identical to its deuterated counterpart in terms of basic amine functionality, its utility diverges critically in quantitative analytical workflows. Generic substitution with the unlabeled compound fails because it cannot compensate for matrix effects, ionization efficiency fluctuations, and sample preparation variability inherent to LC-MS analysis [1]. This leads to systematic inaccuracies in target analyte quantification. In contrast, a structurally matched deuterated internal standard (SIL-IS) like n-Propyl-2,2,3,3,3-d5-amine Hydrochloride co-elutes and co-ionizes with the target analyte under standard LC-MS conditions, thereby normalizing these variabilities and enabling robust, precise measurements [2]. This fundamental analytical requirement necessitates the procurement of the specific deuterated isotopologue for validation and quantitative analysis, not a generic analog.

Quantitative Evidence for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride Differentiation from Analogs


Isotopic Purity and Enrichment of the Deuterated Label (98 atom% D)

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is specified with an isotopic enrichment of ≥98 atom% D across the five deuterium positions . This high degree of labeling is a critical quality control parameter, ensuring minimal interference from the unlabeled (d0) species. In contrast, the unlabeled n-propylamine HCl (CAS 556-53-6) is, by definition, 0 atom% D and cannot serve as an internal standard . Other potential isotope-labeled analogs (e.g., d3, d7) are distinct chemical entities with different molecular weights and are not direct substitutes, as their mass shift and chromatographic behavior would differ, requiring re-validation of the analytical method.

Quantitative Analysis Isotope Dilution Mass Spectrometry

Significant Mass Shift for MS Differentiation from Native Analyte

The incorporation of five deuterium atoms results in a molecular weight increase of +5 Da for the n-Propyl-d5-amine HCl (100.6 g/mol) compared to the native n-propylamine HCl (95.6 g/mol) . This substantial mass difference is critical for distinguishing the internal standard signal from the target analyte in a mass spectrometer, effectively preventing cross-talk and ensuring a clean baseline [1]. A smaller mass shift, such as that from a d3- or d4-labeled analog, or a non-deuterated structural analog like isopropylamine, would be insufficient to avoid this signal overlap, compromising the assay's specificity and accuracy.

Mass Spectrometry Internal Standard Method Validation

Deuterium Isotope Effect on Metabolic Stability

Deuterated compounds, such as n-Propyl-d5-amine, can exhibit a deuterium kinetic isotope effect (DKIE) that alters their metabolic stability [1]. Studies on a deuterated analog of ivacaftor demonstrated a marked enhancement in in vitro stability, with a deuterium isotope effect for metabolism of DV = 3.8, which translated to an extended 15.9-hour half-life in humans [2]. While not directly measured for n-Propyl-d5-amine itself, this class-level evidence suggests that in applications where the amine is part of a larger bioactive molecule, its specific deuteration pattern could contribute to improved pharmacokinetic properties compared to the non-deuterated version.

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Validated Storage Stability Profile for Long-Term Research Use

The product's stability is defined under specific storage conditions. For n-Propyl-2,2,3,3,3-d5-amine Hydrochloride, one key supplier indicates stability at room temperature, with a recommendation to re-analyze for chemical purity after three years . In contrast, another vendor specifies storage at -20°C . This highlights the necessity for researchers to verify and adhere to the specific storage guidelines provided by their chosen supplier to ensure long-term compound integrity. The non-deuterated analog, n-propylamine HCl, is typically stable at room temperature, but the deuterated label can potentially alter long-term stability due to the isotope effect.

Stability Storage Procurement

Primary Procurement-Driven Scenarios for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride


LC-MS/MS Bioanalytical Method Development and Validation

This compound is the definitive choice for researchers developing or validating a quantitative LC-MS/MS method for the detection of n-propylamine or its derivatives in biological matrices (e.g., plasma, urine, tissue homogenates). Its high isotopic enrichment (98 atom% D) and distinct +5 Da mass shift directly address the challenges of matrix effects and signal interference, as substantiated by the evidence in Section 3 . Use of this specific deuterated internal standard is a regulatory expectation for robust bioanalytical method validation in support of preclinical and clinical studies [1].

Synthesis of Isotopically Labeled PDE4 Inhibitors

1-Propylamine is a key reagent in the synthesis of novel pyrimidine derivatives that act as potent phosphodiesterase 4 (PDE4) inhibitors . Its deuterated isotopologue, n-Propyl-2,2,3,3,3-d5-amine Hydrochloride, is therefore the required starting material for the synthesis of corresponding deuterated PDE4 inhibitors. This application is critical for creating internal standards for the quantification of these inhibitors in pharmacokinetic studies or for generating deuterated drug candidates with potentially improved metabolic stability, a benefit supported by class-level evidence on the deuterium isotope effect [1].

Metabolic Pathway Tracing and Mechanistic Studies

The compound serves as a stable isotope tracer to elucidate metabolic pathways involving propylamine-containing metabolites or xenobiotics. By tracking the deuterium label, researchers can differentiate between metabolites derived from the administered tracer and those from endogenous or dietary sources. This application leverages the fundamental property of the compound as a chemically inert but isotopically distinct mass tag, a capability that unlabeled n-propylamine HCl cannot provide .

Technical Documentation Hub

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